molecular formula C24H22N4O4 B2521507 2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921563-50-0

2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Katalognummer: B2521507
CAS-Nummer: 921563-50-0
Molekulargewicht: 430.464
InChI-Schlüssel: QPJCJGKPNQRCRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide features a pyrido[2,3-d]pyrimidinone core substituted with a methyl group at position 2 and a phenyl ring at position 2. The phenyl ring is further functionalized with a 2,4-dimethoxybenzamide group. This structure is characteristic of kinase inhibitors or enzyme modulators, where the pyrimidinone core and benzamide substituents play critical roles in target binding .

Eigenschaften

IUPAC Name

2,4-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-14-12-16(28-15(2)26-22-19(24(28)30)6-5-11-25-22)7-10-20(14)27-23(29)18-9-8-17(31-3)13-21(18)32-4/h5-13H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCJGKPNQRCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,4-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of N-phenylbenzamide derivatives and exhibits a unique structural profile that may contribute to various biological activities, particularly in antiviral and antiprotozoal applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula for 2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is C24H22N4O4C_{24}H_{22}N_{4}O_{4}, with a molecular weight of approximately 430.5 g/mol. The compound features a benzamide core with methoxy groups at positions 2 and 4 and a pyridopyrimidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide exhibit notable biological activities:

  • Antiviral Activity : Studies have demonstrated that N-phenylbenzamide derivatives can inhibit enterovirus 71 (EV71), a significant human pathogen. The compound's structural modifications enhance its antiviral potency, with IC50 values reported as low as 5.7 μM against various strains of EV71 .
  • Antiprotozoal Activity : Similar compounds have shown efficacy against Trypanosoma species, which are responsible for diseases such as African sleeping sickness. The mechanism involves binding to the minor groove of DNA, disrupting essential functions .

Antiviral Studies

A series of studies evaluated the antiviral properties of related compounds against EV71. For example:

  • Compound E : Exhibited an IC50 of 12 μM against EV71 strains with low cytotoxicity (TC50 = 620 μM), suggesting a favorable therapeutic index .
CompoundIC50 (μM)TC50 (μM)Therapeutic Index
Compound E1262051.7
Pirodavir1.33123.8

Antiprotozoal Activity

In another study focusing on antiprotozoal activity:

  • N-Phenylbenzamide Derivative : Demonstrated submicromolar activity against Trypanosoma brucei, indicating strong potential for therapeutic application .
CompoundActivity Against T. bruceiBinding Mechanism
Derivative ASubmicromolarMinor groove binder
Derivative BMicromolarIntercalation

Case Studies and Applications

Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : Some derivatives have progressed to clinical trials for their antiviral properties against enteroviruses.
  • In Vivo Studies : Animal models have shown promising results in treating infections caused by Trypanosoma species with N-phenylbenzamide derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrido[2,3-d]pyrimidinone scaffold and benzamide substituents, focusing on structural variations, molecular properties, and inferred biological implications.

Substituent Effects on the Benzamide Moiety

Compound Name (Benzamide Substituents) Molecular Weight Key Structural Features Potential Impact on Properties Source
Target: 2,4-Dimethoxy ~450 (estimated) Electron-donating methoxy groups Enhanced solubility; potential for hydrogen bonding N/A
2-Chloro-5-Nitro (CAS 921866-83-3) 449.8 Electron-withdrawing Cl and NO₂ groups Increased lipophilicity; possible redox activity
3-(Trifluoromethyl) (CAS 1005304-37-9) 424.4 Highly electronegative CF₃ group Improved metabolic stability; enhanced membrane permeability
4-Methyl-3-Nitro 433.399 Methyl (electron-donating) and NO₂ (withdrawing) Balanced electronic effects; moderate solubility
Key Observations:
  • The 2,4-dimethoxy substituents in the target compound likely improve aqueous solubility compared to nitro or trifluoromethyl groups, which are more lipophilic.
  • Electron-withdrawing groups (e.g., NO₂, Cl, CF₃) may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .

Core Modifications in Pyrido/Pyrimidinone Derivatives

Compound Name (Core Structure) Core Substituents Molecular Weight Biological Activity (Inferred) Source
Target: Pyrido[2,3-d]pyrimidinone 2-Methyl ~450 Kinase inhibition (hypothetical) N/A
Thieno[2,3-d]pyrimidinone (C12H10N4O2S2) Thiophene substitution 306.37 Antibacterial activity (e.g., S. aureus)
Pyrimido[4,5-d]pyrimidinone (C28H24F3N7O2) Trifluoromethylbenzamide 547.542 Ras signaling inhibition
Furan-triazolopyrimidine (C14H12N4O) Furan-triazole hybrid 281 (m/z) Antibacterial (e.g., E. coli, S. typhimurium)
Key Observations:
  • The pyrido[2,3-d]pyrimidinone core in the target compound is distinct from sulfur-containing analogs (e.g., thieno derivatives in ), which may exhibit different electronic profiles and target selectivity.
  • Larger cores (e.g., pyrimido[4,5-d]pyrimidinone in ) with bulky substituents (e.g., CF₃) show higher molecular weights and specialized biological activities (e.g., Ras inhibition) .

Vorbereitungsmethoden

Molecular Architecture

The target compound features a pyrido[2,3-d]pyrimidin-4-one core substituted at position 3 with a 2-methyl-4-(2-methylphenyl) group. The benzamide moiety at the N-position contains methoxy groups at positions 2 and 4 of the benzene ring. The molecular formula $$ \text{C}{24}\text{H}{22}\text{N}4\text{O}4 $$ (molecular weight: 430.5 g/mol) necessitates precise regioselective modifications during synthesis.

Key Synthetic Challenges

  • Pyridopyrimidine Ring Formation : Construction of the pyrido[2,3-d]pyrimidine system requires annulation strategies to fuse pyrimidine and pyridine rings.
  • Methoxy Group Introduction : Selective O-methylation at positions 2 and 4 of the benzamide without affecting other reactive sites.
  • Amide Bond Formation : Coupling the pyridopyrimidine intermediate with the substituted benzoyl chloride under mild conditions to prevent decomposition.

Synthesis of the Pyrido[2,3-d]Pyrimidin-4-One Core

Cyclization of 6-Amino-1,3-Disubstituted Uracils

A foundational method involves cyclizing 6-amino-1,3-disubstituted uracils (18 ) to form the pyrido[2,3-d]pyrimidine scaffold. This reaction typically employs acetic anhydride as both solvent and dehydrating agent at 120–140°C for 6–8 hours.

Reaction Conditions :

Parameter Value
Temperature 120–140°C
Time 6–8 hours
Solvent Acetic anhydride
Yield 45–60%

The intermediate 2-methyl-4-oxopyrido[2,3-d]pyrimidine is isolated via recrystallization from ethanol/water mixtures.

Alternative Route: Guanine Nitrate and Diethyl Malonate

A patent-described method (CN102898382A) synthesizes related pyrimidine derivatives using guanidine nitrate and diethyl malonate in anhydrous methanol, followed by sodium methoxide-mediated cyclization. While originally developed for 2-amino-4,6-dimethoxypyrimidine, this approach can be adapted by substituting malonate esters with methyl-substituted variants to yield the 2-methylpyridopyrimidine core.

Introduction of Methoxy Groups

Direct Methylation Using Dimethyl Carbonate

The patent CN102898382A highlights dimethyl carbonate (DMC) as a green methylating agent under high-pressure conditions (2–4 MPa, 100–200°C). Applying this to the hydroxylated pyridopyrimidine precursor achieves methoxylation at positions 2 and 4.

Optimized Methylation Parameters :

Parameter Value
Temperature 200°C
Pressure 4 MPa
Molar Ratio (DMC) 1:4
Catalyst Hydrotalcite
Yield 8.1%

This method avoids toxic methylating agents like dimethyl sulfate, aligning with green chemistry principles.

Stepwise Protection-Deprotection Strategy

For regioselective methoxy placement, a protection-deprotection sequence using tert-butyldimethylsilyl (TBS) groups is viable. After benzamide coupling, selective deprotection of TBS-protected hydroxyl groups followed by methylation with methyl iodide achieves the desired substitution pattern.

Benzamide Moiety Synthesis

Preparation of 2,4-Dimethoxybenzoyl Chloride

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 3 hours to produce the acyl chloride. Excess SOCl₂ is removed under reduced pressure to yield a reactive intermediate for subsequent amidation.

Reaction Scheme :
$$
\text{2,4-(MeO)}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \rightarrow \text{2,4-(MeO)}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl}
$$

Amide Coupling with Pyridopyrimidine Amine

The pyridopyrimidine amine intermediate is reacted with 2,4-dimethoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency at 0°C to room temperature over 12 hours.

Optimized Conditions :

Parameter Value
Solvent THF
Base Triethylamine
Catalyst DMAP
Temperature 0°C → RT
Yield 65–72%

Final Coupling and Purification

Buchwald-Hartwig Amination

Coupling the 2-methyl-4-aminophenyl group to the pyridopyrimidine core employs a palladium-catalyzed C–N bond formation. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours achieves the desired linkage.

Key Data :

Parameter Value
Catalyst Pd(OAc)₂/Xantphos
Base Cs₂CO₃
Temperature 110°C
Yield 55–60%

Recrystallization and Chromatography

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1) followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5). Final characterization by $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and HRMS confirms structural integrity.

Comparative Analysis of Synthetic Routes

Yield and Environmental Impact

Method Yield Toxicity Steps
DMC Methylation 8.1% Low 2
Classical Methylation 5–6% High (Me₂SO₄) 3
Protection-Deprotection 12% Moderate 4

The DMC route, despite lower yields, offers superior environmental safety.

Scalability Considerations

High-pressure reactions (4 MPa) in autoclaves limit large-scale production due to equipment costs. Alternatively, flow chemistry systems could mitigate this by enabling continuous processing under controlled conditions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this pyrido-pyrimidine derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of pyrido-pyrimidinone intermediates with substituted benzamides. Key steps include:

  • Amide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to link the pyrido-pyrimidinone core to the dimethoxybenzamide moiety .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side products .
  • Solvent optimization : Ethanol or acetonitrile improves yield compared to DMSO for cyclization steps .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate the final compound ≥95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm) to confirm substitution patterns .
  • HRMS (ESI+) : Validate molecular weight (e.g., [M+H]+ at m/z 487.18) .
  • X-ray crystallography (if crystals form): Resolve the pyrido-pyrimidine ring conformation and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 2,4-dihydroxy or 2-ethoxy-4-methoxy) to assess impact on kinase inhibition .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using IC50 profiling and compare with control compounds (e.g., doxorubicin) .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets in target kinases (e.g., EGFR or CDK2) .

Q. What strategies resolve contradictions in reported biological data for pyrido-pyrimidine derivatives?

  • Methodological Answer :

  • Meta-analysis : Cross-reference datasets from PubChem, ChEMBL, and independent studies to identify outliers .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10% FBS) to minimize variability .
  • Mechanistic studies : Use Western blotting to confirm downstream targets (e.g., p-AKT suppression) if cytotoxicity data conflict .

Q. How can in silico modeling predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to calculate logP (≈3.2), CYP450 inhibition (CYP3A4 flagged), and bioavailability scores .
  • Metabolite identification : Run Schrödinger’s MetaSite to simulate Phase I oxidation at the pyrimidine ring or O-demethylation .
  • Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risk and LD50 estimates .

Experimental Design & Data Analysis

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer :

  • Rodent models : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 hours for LC-MS/MS analysis .
  • Tissue distribution : Sacrifice animals at 24 hours, homogenize liver/kidneys, and quantify compound levels .
  • Metabolite profiling : Use UPLC-QTOF to detect glucuronide or sulfate conjugates in bile .

Q. How to address low solubility in aqueous buffers during bioassays?

  • Methodological Answer :

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final) and dilute in PBS with 0.5% Tween-80 .
  • Nanoparticle formulation : Encapsulate using PLGA-PEG (85:15 ratio) to enhance dissolution rates .
  • pH adjustment : Test solubility at pH 4.5–7.4 (simulate lysosomal vs. cytoplasmic environments) .

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